Leukotriene B4 Ethanolamide

概要

説明

Leukotriene B4 Ethanolamide (LTB4-EA) is a theoretical 5-LO metabolite of arachidonoyl ethanolamide (AEA). It is a potent antagonist with about three times greater affinity for the receptor than LTB4 . It is produced from leukocytes in response to inflammatory mediators and is able to induce the adhesion and activation of leukocytes on the endothelium .

Synthesis Analysis

The synthesis of Leukotriene B4 Ethanolamide is a convergent and stereoselective process. It is synthesized in a 5% yield over 10 steps in the longest linear sequence from commercial starting materials .

Molecular Structure Analysis

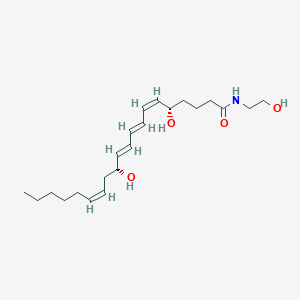

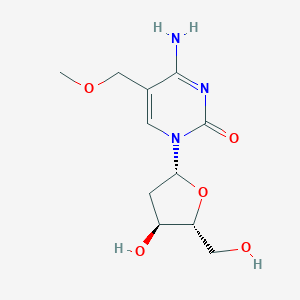

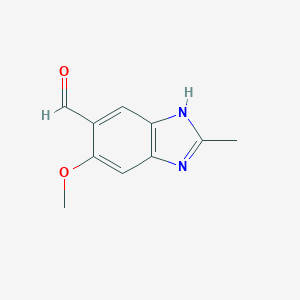

The molecular formula of Leukotriene B4 Ethanolamide is C22H37NO4 . The structure of Leukotriene B4 Ethanolamide reveals that a hydrogen-bond network of water molecules and key polar residues is the key molecular determinant for LTB4 binding .

Chemical Reactions Analysis

In CHO cells transfected with human BLTR1, LTB4-EA was a potent antagonist with about three times greater affinity for the receptor than LTB4 .

Physical And Chemical Properties Analysis

The molecular formula of Leukotriene B4 Ethanolamide is C22H37NO4. Its formula weight is 379.5. It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2). Its lambdamax is 270 nm .

科学的研究の応用

Leukotriene B4 Ethanolamide: A Comprehensive Analysis of Scientific Research Applications: Leukotriene B4 Ethanolamide, also known as LTB4 ethanolamide, is a compound with several potential applications in scientific research. Below is a detailed analysis focusing on unique applications:

Anti-Inflammatory Agent

LTB4 ethanolamide functions as an antagonist to the BLTR1 receptor, which is involved in inflammatory responses. It has been shown to antagonize LTB4-induced contractions of guinea pig lung parenchyma, suggesting its role as a natural anti-inflammatory compound .

Cancer Research

Research indicates that LTB4 ethanolamide may play a role in tumor progression related to inflammation. It could potentially be used to study the inflammatory pathways involved in cancer development .

Immunology

The compound has been implicated in the modulation of immune responses, particularly in the context of leukotriene signaling through BLT1 receptors on vascular smooth muscle cells, which is relevant in conditions like atherosclerosis and intimal hyperplasia .

Receptor Activation Studies

Studies involving cryo-electron microscopy have explored the structural basis of BLT1 receptor activation by LTB4, with LTB4 ethanolamide potentially serving as a tool to understand this mechanism further .

Therapeutic Target Research

LTB4 ethanolamide’s antagonistic properties make it a potential therapeutic target for various inflammatory diseases, offering insights into the development of new anti-inflammatory drugs .

作用機序

Target of Action

Leukotriene B4 Ethanolamide, also known as LTB4 Ethanol Amide, primarily targets the Leukotriene B4 (LTB4) receptor 1 (BLTR1) . BLTR1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment .

Mode of Action

LTB4 Ethanolamide acts as an antagonist and a partial agonist for the LTB4 receptor 1 (BLTR1) . The binding of LTB4 to its receptors activates leukocytes and prolongs their survival . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is a key mechanism of receptor activation .

Biochemical Pathways

LTB4 is an inflammatory lipid mediator produced from arachidonic acid, and is one of the most important leukotrienes in the onset of acute inflammatory responses . LTB4 acts as a chemoattractant for neutrophils and macrophages to vascular endothelium . The binding of LTB4 to its receptors (BLT1 and BLT2) activates leukocytes .

Pharmacokinetics

The compound’s interaction with the ltb4 receptor 1 (bltr1) suggests that it may have a significant impact on bioavailability .

Result of Action

The binding of LTB4 Ethanolamide to the LTB4 receptor 1 (BLTR1) can ameliorate tumor progression, which is only associated with inflammation . This suggests that the compound has significant molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Leukotriene B4 Ethanolamide | |

CAS RN |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)